molecular formula C8H14O4 B3384822 2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid CAS No. 57672-01-2

2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid

Cat. No.: B3384822
CAS No.: 57672-01-2
M. Wt: 174.19 g/mol
InChI Key: UQNTZJDBGGGJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid (CAS 57672-01-2) is a high-purity chemical building block of interest in organic synthesis and materials science. This compound, with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol, features a dioxolane ring, a structure widely recognized for its role as a protecting group for carbonyls (aldehydes and ketones) in multi-step synthetic sequences . The presence of the carboxylic acid functional group on the ring system enhances its utility, allowing for further derivatization and incorporation into more complex architectures. Salts of related 1,3-dioxolane-4-carboxylic acids are cited in patent literature for use in various applications, including as intermediates for cosmetics and polymers . Furthermore, tetramethyl-substituted dioxolane derivatives are of mechanistic interest in scientific research, serving as models for studying stereoelectronic phenomena such as the anomeric effect . This product is intended for research purposes as a synthetic intermediate or building block. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,2,4,5-tetramethyl-1,3-dioxolane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5-8(4,6(9)10)12-7(2,3)11-5/h5H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNTZJDBGGGJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57672-01-2
Record name 2,2,4,5-tetramethyl-1,3-dioxolane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Applications in Organic Synthesis

TMDC serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions. Its applications include:

  • Synthesis of Complex Molecules :
    • TMDC can be utilized as an intermediate in the synthesis of more complex organic compounds. Its dioxolane structure allows for selective reactions that can lead to diverse products.
  • Protecting Group :
    • The compound can act as a protecting group for alcohols and amines during multi-step syntheses. This is particularly useful in the synthesis of pharmaceuticals where functional group protection is essential.
  • Reagent in Chemical Reactions :
    • TMDC has been employed in reactions such as esterification and amidation due to its reactivity as a carboxylic acid derivative.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in TMDC for several reasons:

  • Drug Development :
    • TMDC derivatives have been investigated for their potential therapeutic effects. Research indicates that modifications of TMDC can lead to compounds with enhanced biological activity.
  • Formulation Additive :
    • In drug formulations, TMDC can serve as an excipient or stabilizer, improving the solubility and bioavailability of active pharmaceutical ingredients.

Material Science Applications

In materials science, TMDC's unique properties lend themselves to various innovative applications:

  • Polymer Chemistry :
    • TMDC can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. Its dioxolane structure contributes to the overall performance of polymeric materials.
  • Coatings and Adhesives :
    • Due to its chemical stability and reactivity, TMDC is explored as an additive in coatings and adhesives, improving adhesion properties and durability.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of TMDC in synthesizing bioactive compounds with anti-inflammatory properties. The compound was modified to enhance its efficacy and reduce side effects, showcasing TMDC's role as a valuable precursor in drug design.

Case Study 2: Development of Polymer Blends

Research involving TMDC in polymer blends highlighted its effectiveness in improving thermal stability and mechanical strength. The incorporation of TMDC into poly(lactic acid) matrices resulted in materials suitable for biomedical applications.

Mechanism of Action

The mechanism by which 2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The exact molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dioxolane Derivatives

Ethyl (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylate
  • Structure : Shares the 1,3-dioxolane core but replaces the carboxylic acid with an ethyl ester and has three methyl groups (vs. four in the target compound).
  • Molecular Formula : C₉H₁₆O₄ (vs. C₈H₁₄O₄).
  • Molecular Weight : 188.22 g/mol (vs. 174.19 g/mol).
  • Key Differences : The ester group enhances lipophilicity, making it more volatile and less acidic than the carboxylic acid form. This derivative is likely used as a prodrug or synthetic intermediate due to easier hydrolysis to the acid.
4-Cyclopentene-1,3-dione,2,2,4,5-Tetramethyl- (CAS 444816-24-4)
  • Structure : Cyclopentene dione ring with tetramethyl substituents (vs. dioxolane in the target compound).
  • Molecular Formula : C₉H₁₂O₂ (vs. C₈H₁₄O₄).
  • Key Differences : The absence of a carboxylic acid group and the presence of a diketone moiety suggest distinct reactivity, such as participation in cycloaddition reactions rather than acid-base chemistry.

Heterocyclic Carboxylic Acids

Thiazolidine Derivatives (e.g., compounds in )
  • Structure : Thiazolidine rings (containing sulfur and nitrogen) vs. oxygen-only dioxolane.
  • Functional Groups : Carboxylic acid and dimethyl substituents.
  • These compounds may exhibit enhanced biological activity, such as enzyme inhibition, compared to the dioxolane analog.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
  • Structure : Pyrimidine ring with chlorine and methyl groups.
  • Molecular Formula : C₆H₅ClN₂O₂ (vs. C₈H₁₄O₄).

Aromatic and Phenolic Carboxylic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure: Phenolic ring with a propenoic acid chain.
  • Molecular Formula : C₉H₈O₄ (vs. C₈H₁₄O₄).
  • Key Differences: The conjugated double bond and phenolic hydroxyl groups make caffeic acid a potent antioxidant, whereas the aliphatic dioxolane-carboxylic acid lacks such redox activity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid C₈H₁₄O₄ 174.19 - Four methyl groups, carboxylic acid
Ethyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate C₉H₁₆O₄ 188.22 105760-29-0 Ester derivative, three methyl groups
4-Cyclopentene-1,3-dione,2,2,4,5-tetramethyl- C₉H₁₂O₂ 152.19 444816-24-4 Diketone, cyclopentene ring
Caffeic Acid C₉H₈O₄ 180.16 331-39-5 Phenolic hydroxyls, antioxidant

Notes on Discrepancies and Limitations

  • lists an implausible molecular weight (367.41 g/mol) for C₈H₁₄O₄; this is likely an error.
  • Direct pharmacological data for the target compound is absent in the provided evidence; inferences are drawn from structural analogs.

Biological Activity

2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid (CAS No. 57672-01-2) is an organic compound notable for its unique structural features, including a dioxolane ring and four methyl substituents. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

  • Molecular Formula : C8_8H14_{14}O4_4
  • Molecular Weight : 174.19 g/mol
  • Structure : The compound features a dioxolane ring that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions through its carboxylic acid group. The rigid dioxolane structure influences its interactions with various biological targets, potentially affecting enzyme activity and cellular signaling pathways.

Biological Activity Overview

Research indicates that derivatives of this compound may exhibit several biological activities:

  • Antimicrobial Activity : Some studies suggest that the compound and its derivatives possess antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : The presence of the carboxylic acid group may contribute to antioxidant activity by scavenging free radicals.
  • Potential Anti-cancer Effects : Preliminary research shows promise in the compound's ability to inhibit cancer cell proliferation, although further studies are necessary to elucidate the underlying mechanisms.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several dioxolane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed significant inhibition zones compared to control groups.
  • Antioxidant Activity Assessment :
    • In vitro assays measured the ability of this compound to reduce oxidative stress in human cell lines. Results demonstrated a dose-dependent decrease in reactive oxygen species (ROS), suggesting potential protective effects against oxidative damage.
  • Anti-cancer Research :
    • A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with varying concentrations led to reduced cell viability and induced apoptosis in a dose-dependent manner.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound NameStructureBiological Activity
4,4,5,5-Tetramethyl-1,3-dioxaborolaneStructureModerate antimicrobial activity
5-Methyl-1,3-dioxolane-4-oneStructureAntioxidant properties

Research Findings Summary

The ongoing research into the biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry. While preliminary findings are promising regarding its antimicrobial and antioxidant properties as well as anti-cancer effects, comprehensive studies are required to fully understand its mechanisms and therapeutic potential.

Chemical Reactions Analysis

Amide Formation via Reaction with Amines

The carboxylic acid group readily participates in nucleophilic acyl substitution reactions. Patent data demonstrates that structurally related 2-oxo-1,3-dioxolane-4-carboxylic acids react with primary or secondary amines to form carboxamide derivatives under mild conditions . For example:

2 2 4 5 Tetramethyl 1 3 dioxolane 4 carboxylic acid+R1 NH R2Corresponding carboxamide+H2O\text{2 2 4 5 Tetramethyl 1 3 dioxolane 4 carboxylic acid}+\text{R}_1\text{ NH R}_2\rightarrow \text{Corresponding carboxamide}+\text{H}_2\text{O}

Key conditions :

  • Solvent-free or in polar aprotic solvents (e.g., DMF, THF).

  • Catalyzed by coupling agents like EDC/HOBt or DCC.

  • Room temperature to 80°C .

Urea Linkage Formation with Isocyanates

The carboxylic acid can react with isocyanates (R-NCO) to form urea derivatives. This reaction proceeds via intermediate formation of an acyl isocyanate, followed by nucleophilic attack:

Acid+R NCOUrea linked product\text{Acid}+\text{R NCO}\rightarrow \text{Urea linked product}

Applications :

  • Used in synthesizing polyurea polymers or hybrid molecules for medicinal chemistry .

  • Reaction efficiency depends on steric hindrance from the tetramethyl groups .

Esterification Reactions

The carboxylic acid undergoes esterification with alcohols under acidic or enzymatic catalysis:

Acid+R OHH+Ester+H2O\text{Acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{Ester}+\text{H}_2\text{O}

Notable examples :

  • Methyl ester derivatives are common intermediates for further functionalization.

  • Steric effects from the dioxolane ring may slow reaction kinetics compared to linear carboxylic acids .

Decarboxylation under Thermal or Basic Conditions

Heating or treatment with strong bases can induce decarboxylation, yielding 2,2,4,5-tetramethyl-1,3-dioxolane:

AcidΔ or NaOH2 2 4 5 Tetramethyl 1 3 dioxolane+CO2\text{Acid}\xrightarrow{\Delta \text{ or }\text{NaOH}}\text{2 2 4 5 Tetramethyl 1 3 dioxolane}+\text{CO}_2

Thermal stability :

  • The dioxolane ring remains intact below 150°C, but decomposition occurs at higher temperatures .

Ring-Opening Reactions

The 1,3-dioxolane ring can undergo acid-catalyzed hydrolysis to form a diol and a ketone:

Dioxolane+H2OH+Diol+Ketone\text{Dioxolane}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Diol}+\text{Ketone}

Kinetics :

  • Ring-opening is slower than in non-methylated dioxolanes due to steric protection by methyl groups .

Comparative Reactivity with Analogues

Reaction Type 2,2,4,5-Tetramethyl Derivative Non-Methylated Analogues
Amide formationModerate yield (60–75%) High yield (>90%)
EsterificationRequires prolonged heating Rapid at room temperature
Ring-opening hydrolysisResistant under mild acid Fast even in dilute acid

Q & A

Q. What strategies resolve anisotropic behavior in the compound’s crystal lattice under varying conditions?

  • Methodological Answer : Perform variable-temperature SCXRD to analyze thermal expansion coefficients. Pair with Hirshfeld surface analysis to map intermolecular interactions. Molecular dynamics simulations model lattice distortions under stress, validated against experimental DSC/TGA data .

Q. How can green chemistry principles improve the sustainability of its synthesis?

  • Methodological Answer : Replace traditional solvents (e.g., acetic acid) with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., enzyme-mediated or photoredox catalysis) reduce waste. Life Cycle Assessment (LCA) tools quantify environmental impact across synthetic routes .

Notes

  • References : Citations correspond to evidence IDs provided.
  • Methodological Focus : Answers emphasize experimental workflows, validation techniques, and interdisciplinary approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 2
2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.